Ditekiren
Overview
Description
Ditekiren is a pseudohexapeptide renin inhibitor, known for its role in regulating blood pressure and fluid balance. It inhibits the activity of renin, an enzyme crucial for the formation of angiotensin II, a potent vasoconstrictor that can raise blood pressure .
Preparation Methods
Ditekiren is synthesized through a series of chemical reactions involving the incorporation of the hydroxyethylene isostere, P4 proline, and P2’ isoleucine of angiotensinogen . The synthetic route includes the methylation of the P2-site histidine backbone nitrogen to stabilize the P2-P3 peptide bond against degradation by chymotrypsin . Industrial production methods involve the formulation of this compound for clinical intravenous administration in acidified dextrose .
Chemical Reactions Analysis
Ditekiren undergoes various chemical reactions, primarily focusing on its interaction with renin. It inhibits renin activity, thereby slowing down the formation of angiotensin II . Common reagents used in these reactions include acidified dextrose for intravenous formulations . The major product formed from these reactions is the inhibition of angiotensin II formation, leading to reduced blood pressure .
Scientific Research Applications
Ditekiren has several scientific research applications, particularly in the field of cardiovascular diseases. It is used to study blood pressure regulation and fluid balance . Preclinical drug safety studies have involved continuous intravenous infusions in animal models to evaluate its compatibility with blood and plasma . Additionally, this compound is used in research related to the inhibition of human renin and its effects on blood pressure reduction .
Mechanism of Action
Ditekiren exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin system . By inhibiting renin, this compound slows down the formation of angiotensin II, a potent vasoconstrictor that can raise blood pressure . The molecular targets involved include the hydroxyethylene isostere, P4 proline, and P2’ isoleucine of angiotensinogen .
Comparison with Similar Compounds
Ditekiren is unique compared to other renin inhibitors due to its incorporation of the hydroxyethylene isostere and the stabilization of the P2-P3 peptide bond . Similar compounds include EMD 58265 and enalaprilat, both of which are also renin inhibitors . this compound has shown a greater blood pressure-lowering effect compared to these compounds .
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(4S,5S,7S)-5-hydroxy-2,8-dimethyl-7-[[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75N9O8/c1-11-33(6)43(47(64)53-29-35-20-15-16-22-52-35)57-44(61)37(32(4)5)27-42(60)38(24-31(2)3)55-46(63)41(26-36-28-51-30-54-36)58(10)48(65)39(25-34-18-13-12-14-19-34)56-45(62)40-21-17-23-59(40)49(66)67-50(7,8)9/h12-16,18-20,22,28,30-33,37-43,60H,11,17,21,23-27,29H2,1-10H3,(H,51,54)(H,53,64)(H,55,63)(H,56,62)(H,57,61)/t33-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWSEQJAITMKS-JJNNLWIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)N(C)C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N(C)C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H75N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145787 | |
Record name | Ditekiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103336-05-6 | |
Record name | Ditekiren [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103336056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ditekiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DITEKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5355S3W1IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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